molecular formula C17H14O3 B12585833 Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate CAS No. 634202-66-7

Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate

Cat. No.: B12585833
CAS No.: 634202-66-7
M. Wt: 266.29 g/mol
InChI Key: BQTJUPZJMMPBTR-UHFFFAOYSA-N
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Description

Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate is a chemical compound with the molecular formula C17H14O3. It is known for its unique structure, which includes a phenoxymethyl group attached to a phenyl ring, further connected to a prop-2-ynoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(phenoxymethyl)benzaldehyde and methyl propiolate.

    Reaction Conditions: The reaction is usually carried out under basic conditions, using a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).

    Procedure: The 4-(phenoxymethyl)benzaldehyde is reacted with methyl propiolate in the presence of the base, leading to the formation of the desired product through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism. .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(4-methoxyphenyl)prop-2-ynoate
  • Methyl 3-(4-chlorophenyl)prop-2-ynoate

Uniqueness

Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate stands out due to its unique phenoxymethyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

634202-66-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate

InChI

InChI=1S/C17H14O3/c1-19-17(18)12-11-14-7-9-15(10-8-14)13-20-16-5-3-2-4-6-16/h2-10H,13H2,1H3

InChI Key

BQTJUPZJMMPBTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)COC2=CC=CC=C2

Origin of Product

United States

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